molecular formula C25H19ClF3N3O2S B2454092 N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226446-16-7

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2454092
CAS RN: 1226446-16-7
M. Wt: 517.95
InChI Key: WVOTUJRMJAZWNH-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide” is a compound that belongs to a class of molecules known as pyrazole-bearing compounds . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of these pyrazole-bearing compounds involves a process known as hydrazine-coupling . The structures of the synthesized compounds were verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .

Scientific Research Applications

Antitumor Activity

Compounds with structural motifs similar to "N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide" have been synthesized and evaluated for their antitumor activity. For instance, benzothiazole derivatives have shown potential antitumor effects against human tumor cell lines derived from various neoplastic diseases. The antitumor efficacy of these compounds underscores their potential for further development into therapeutic agents targeting cancer (Yurttaş et al., 2015).

Antibacterial and Antifungal Agents

Several derivatives related to the specified compound have been synthesized and assessed for their antibacterial and antifungal activities. These studies indicate that modifications to the core structure can yield compounds with moderate to significant activity against various microbial strains, underscoring the potential of such derivatives in developing new antimicrobial agents (Desai et al., 2008; Mistry et al., 2009).

Corrosion Inhibition

Research on benzimidazole derivatives, structurally related to the compound , has explored their application as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that such compounds can offer significant protection against corrosion, making them valuable for industrial applications where corrosion resistance is crucial (Rouifi et al., 2020).

Molecular Structure and Interactions

Compounds structurally related have been subject to detailed crystallographic studies to understand their molecular structure and intermolecular interactions. These studies provide insights into the compounds' structural dynamics, which is essential for designing drugs with targeted properties and understanding their interaction mechanisms at the molecular level (Boechat et al., 2011).

Future Directions

The available sources suggest that hydrazine-coupled pyrazole derivatives, such as “N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This indicates a promising future direction for the development of new drugs to treat these diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O2S/c1-16-2-4-17(5-3-16)22-14-30-24(35-15-23(33)31-19-8-6-18(26)7-9-19)32(22)20-10-12-21(13-11-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOTUJRMJAZWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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